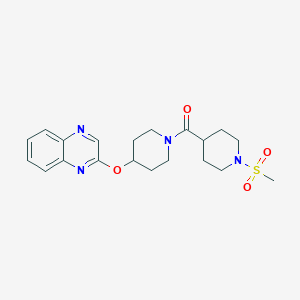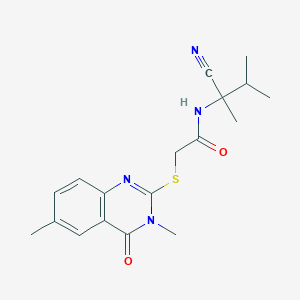
N-(2-cyano-3-methylbutan-2-yl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The cyclisation of N-allyl-N′-arylacetamidines has been explored to yield dihydroquinazolines among other compounds, highlighting a method for the synthesis of complex quinazoline derivatives (Partridge & Smith, 1973). This type of reaction could be relevant for synthesizing compounds similar to N-(2-cyano-3-methylbutan-2-yl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide.
Studies on the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate have led to the synthesis of polyfunctionalized quinolines, demonstrating the versatility of cyano and amino groups in constructing quinazoline frameworks (Tominaga et al., 1994).
Biological Activities
Quinazoline derivatives have been studied for their antitumor activities. For instance, thiophene analogues of 5-chloro-5,8-dideazafolic acid and its derivatives have been synthesized and evaluated as inhibitors of tumor cell growth, highlighting the potential of quinazoline compounds in cancer therapy (Forsch, Wright, & Rosowsky, 2002).
The T-Type Ca2+ Channel Blocker KYS05090, a quinazoline derivative, has been reported to induce autophagy and apoptosis in A549 cells through inhibiting glucose uptake, suggesting a novel mechanism of action for quinazoline compounds in lung cancer treatment (Rim et al., 2014).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)18(4,10-19)21-15(23)9-25-17-20-14-7-6-12(3)8-13(14)16(24)22(17)5/h6-8,11H,9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHULSOGZGMFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

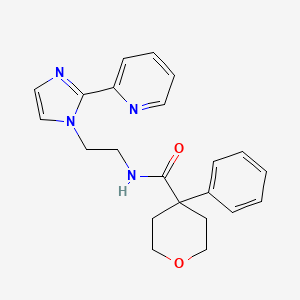
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
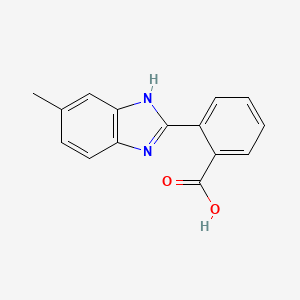


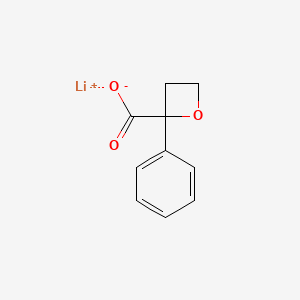

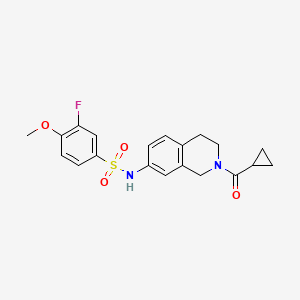
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)


![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)
